methyl 3-(aminomethyl)-1H-pyrrole-2-carboxylate hydrochloride
Description
Methyl 3-(aminomethyl)-1H-pyrrole-2-carboxylate hydrochloride is a pyrrole-derived compound featuring a methyl ester group at position 2, an aminomethyl substituent at position 3, and a hydrochloride counterion. This structure confers unique physicochemical properties, including polarity and solubility in polar solvents, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Key challenges include optimizing reaction conditions (e.g., molar ratios, temperature) to accommodate the aminomethyl group’s steric and electronic effects .
Properties
Molecular Formula |
C7H11ClN2O2 |
|---|---|
Molecular Weight |
190.63 g/mol |
IUPAC Name |
methyl 3-(aminomethyl)-1H-pyrrole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-11-7(10)6-5(4-8)2-3-9-6;/h2-3,9H,4,8H2,1H3;1H |
InChI Key |
IOGRKXKGSFBIFN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CN1)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(aminomethyl)-1H-pyrrole-2-carboxylate hydrochloride typically involves the esterification of 3-(aminomethyl)-1H-pyrrole-2-carboxylic acid with methanol in the presence of hydrochloric acid. This reaction is carried out under reflux conditions to ensure complete conversion to the ester form. The reaction can be summarized as follows:
Esterification: 3-(aminomethyl)-1H-pyrrole-2-carboxylic acid + Methanol + Hydrochloric acid → this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(aminomethyl)-1H-pyrrole-2-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(aminomethyl)-1H-pyrrole-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of methyl 3-(aminomethyl)-1H-pyrrole-2-carboxylate hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl 3-Amino-1H-Pyrrole-2-Carboxylate Hydrochloride
- Structural Differences: Replaces the aminomethyl group with an amino group and uses an ethyl ester (vs. methyl).
- Synthesis : A four-step process involving NaH-promoted condensation and cyclization (20°C, 24–48 hours) .
- Molecular Data: Formula: C₇H₁₁ClN₂O₂ (inferred from ). Molecular Weight: ~198.6 g/mol (calculated). Elemental Analysis: Not explicitly provided, but analogous compounds (e.g., C₂₁H₂₂N₄O₂ in ) show C: 69.59%, H: 6.12%, N: 15.46% .
- Similarity : High structural similarity (0.98) per , suggesting comparable solubility and reactivity, though the ethyl group may enhance lipophilicity .
Ethyl 5-(3-Aminophenyl)-1-(3-Cyano-4-Methyl-5-Phenylpyrrol-2-yl)-2-Methylpyrrole-3-Carboxylate (7c)
Ethyl 2-Methyl-1H-Pyrrole-3-Carboxylate
- Structural Differences: Lacks the aminomethyl group, substituted with a simple methyl group.
- Molecular Data: Formula: C₈H₁₁NO₂ (). Molecular Weight: 153.18 g/mol. Physicochemical Properties: Log S = -1.3 (moderate solubility), TPSA = 49.5 Ų (polar surface area) .
- Application: Simpler structure favors use in small-molecule drug design, but reduced functionality limits versatility compared to the aminomethyl derivative .
(R)-1-Boc-3-Aminomethylpyrrolidine Hydrochloride
- Structural Differences : Pyrrolidine backbone (vs. pyrrole) with a Boc-protected amine.
- Safety Data : Requires handling with PPE and ventilation (), though direct toxicity data for the target compound is unavailable .
Tabulated Comparison of Key Compounds
Key Findings and Implications
- Synthetic Flexibility: Ethyl 3-amino derivatives () demonstrate scalable routes, suggesting adaptability for methyl 3-(aminomethyl) synthesis with modified esterification conditions .
Biological Activity
Methyl 3-(aminomethyl)-1H-pyrrole-2-carboxylate hydrochloride is a compound with significant biological potential, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrole ring with an aminomethyl group and a carboxylate moiety. Its molecular formula is CHNO·HCl, with a molecular weight of approximately 140.14 g/mol. The presence of these functional groups contributes to its diverse biological activities, enhancing its solubility and stability in various applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit activity against various bacteria and fungi. For instance, certain pyrrole derivatives have demonstrated significant antibacterial effects, with minimum inhibitory concentration (MIC) values often comparable to established antibiotics.
Table 1: Antimicrobial Activity Data
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | <12.5 | |
| This compound | Escherichia coli | <10 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Properties
The compound also shows promise in cancer research. Preliminary investigations indicate that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural characteristics of this compound allow it to interact effectively with biological targets involved in tumor growth.
Case Study: In Vitro Evaluation
In vitro studies using human lung adenocarcinoma A549 cells revealed that this compound significantly reduced cell viability at concentrations as low as 10 µM. Mechanistic studies indicated that this reduction was associated with increased expression of pro-apoptotic markers such as Bax and caspases .
The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors:
- Enzyme Inhibition : The compound's structure allows it to bind to key enzymes involved in metabolic pathways, potentially disrupting cancer cell metabolism.
- Receptor Interaction : Interaction studies suggest that it may modulate receptor activity, influencing signaling pathways critical for cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
